molecular formula C19H23BrN4O2 B5042029 1-(2-furyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide

1-(2-furyl)-2-{2-imino-3-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide

Cat. No.: B5042029
M. Wt: 419.3 g/mol
InChI Key: ANGKTEUKAXTECQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furyl group (a furan ring), a benzimidazole group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and pyrrolidine rings. The exact method would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The benzimidazole and pyrrolidine rings are likely to contribute significantly to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzimidazole and pyrrolidine rings, as well as the imino group. These groups could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and pyrrolidine rings could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it is intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling the compound .

Future Directions

Future research on the compound could involve further exploration of its properties and potential uses. This could include studies to determine its biological activity, stability, and toxicity .

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-imino-3-(2-pyrrolidin-1-ylethyl)benzimidazol-1-yl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2.BrH/c20-19-22(12-11-21-9-3-4-10-21)15-6-1-2-7-16(15)23(19)14-17(24)18-8-5-13-25-18;/h1-2,5-8,13,20H,3-4,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGKTEUKAXTECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=CO4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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